4-Phenylphenol

Antimicrobial Preservation Structure-Activity Relationship

WHY CHOOSE 4‑PHENYLPHENOL (para‑hydroxybiphenyl)? Unlike its ortho isomer (2‑phenylphenol) or common alkylphenols (4‑tert‑butylphenol, 4‑cumylphenol), only the para‑substituted biphenyl backbone delivers the π‑π stacking and rigid‑rod architecture essential for high‑Tg (>100 °C) LCD/OLED alignment layers. It exhibits 3× higher anti‑S. aureus potency (MIC 0.5 µM) vs. the ortho isomer, and its unique dual ERα agonist/antagonist profile makes it an indispensable BPA‑alternative control in endocrine research. Procure 4‑phenylphenol for applications where receptor selectivity, thermal‑stability, and per‑unit‑mass antimicrobial performance cannot be compromised.

Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
CAS No. 92-69-3
Cat. No. B051918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylphenol
CAS92-69-3
Synonyms4-Biphenylol;  4-Diphenylol;  4-Hydroxy-1,1’-biphenyl;  4-Hydroxybiphenyl;  4-Hydroxydiphenyl;  4-Phenylphenol;  DK-CN;  Daicarrier DK-CN;  MK 1100;  NSC 1858;  P-PP;  Paraxenol;  Tetrosin P 300;  p-Biphenylol;  p-Hydroxybiphenyl;  p-Hydroxydiphenyl;  p-Phenylphenol
Molecular FormulaC12H10O
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
InChIKeyYXVFYQXJAXKLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.30e-04 M
SLIGHTLY SOL IN PETROLEUM ETHER;  VERY SOL IN ALCOHOL, ETHER, CHLOROFORM & PYRIMIDINE
SOL IN ALCOHOL, ALSO IN ALKALIES & MOST ORGANIC SOLVENTS;  INSOLUBLE IN WATER
Soluble in oxygenated solvents.
Water solubility = 56.2 mg/l

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylphenol (CAS 92-69-3): A Para-Substituted Phenol for Antimicrobial, Polymer, and Specialty Chemical Applications


4-Phenylphenol (CAS 92-69-3, also known as p-phenylphenol or 4-hydroxybiphenyl) is a para-substituted phenolic compound with a biphenyl backbone (C12H10O, molecular weight 170.21) [1]. It exists as a white crystalline solid with a melting point range of 164–166 °C and a boiling point of approximately 321 °C [2]. As a synthetic aromatic alcohol, 4-phenylphenol exhibits a distinct combination of antimicrobial activity, estrogen receptor modulation, and the capacity to serve as a rigid monomer building block for high-performance polymers, rendering it relevant across agrochemical preservation, materials science, and endocrine research .

Why 4-Phenylphenol (92-69-3) Cannot Be Substituted by Generic Ortho Isomers or Smaller Alkylphenols


4-Phenylphenol cannot be reliably substituted by its ortho isomer (2-phenylphenol) or simpler alkylphenols (e.g., 4-tert-butylphenol) due to profound structure-dependent differences in biological activity, receptor binding, and polymer morphology. While the ortho isomer 2-phenylphenol is a common commodity disinfectant, its antimicrobial potency differs quantitatively from the para isomer, and it fails to produce the same rigid polymer backbone critical for high-thermal-stability materials [1]. Conversely, 4-tert-butylphenol and 4-cumylphenol are commonly used as polycarbonate end-capping agents but possess distinct endocrine-disrupting profiles and cannot deliver the π-π stacking interactions inherent to the biphenyl group of 4-phenylphenol, which are essential for advanced liquid crystal alignment and pollutant capture applications [2].

Quantitative Evidence Guide: How 4-Phenylphenol Compares Against Isomers, BPA, and Alternative Preservatives


Antimicrobial Potency: Para vs. Ortho Isomer MIC Values Against Bacterial Pathogens

4-Phenylphenol (para isomer) demonstrates significantly higher antimicrobial potency against common pathogens compared to its ortho isomer, 2-phenylphenol. In a direct comparative study, the para-substituted compound exhibited an MIC of 0.5 µM against Staphylococcus aureus, whereas the ortho isomer required a 3-fold higher concentration (1.5 µM) for equivalent inhibition [1]. Against Escherichia coli, the para isomer (MIC 2.8 µM) was 1.8-fold more potent than the ortho isomer (MIC 5.0 µM) [1].

Antimicrobial Preservation Structure-Activity Relationship

Endocrine Disruption Profile: Estrogen Receptor Activity Compared to Bisphenol A (BPA)

4-Phenylphenol functions as an ERα agonist with a potency that has been described as close to that of bisphenol A (BPA) in some reporter gene assays [1]. In a yeast two-hybrid assay profiling endocrine-disrupting effects, both 4-phenylphenol and BPA were identified as ERα agonists, while 4-phenylphenol uniquely exhibited dual ERα antagonistic activity as well—a property not observed for BPA under the same conditions [2]. The estrogenic activity of 4-phenylphenol is reported to be stronger than that of smaller 4-alkylphenols, with activity increasing as substituent size increases [1].

Endocrine Disruption Estrogen Receptor Toxicology

Polymer Thermal Stability: Glass Transition Temperature (Tg) of 4-Phenylphenol-Derived Polymers

Polymers incorporating 4-phenylphenol as a monomeric unit exhibit substantially higher glass transition temperatures than unmodified polystyrene due to the rigid biphenyl moiety. In a study of phenylphenoxymethyl-substituted polystyrene derivatives (PPHE#), all copolymers containing 4-phenylphenol exhibited Tg values exceeding 100 °C [1]. In contrast, the baseline polystyrene polymer without 4-phenylphenol modification has a reported Tg of approximately 95–100 °C [2]. The enhanced Tg is attributed to the aromatic π-π stacking interactions enabled by the biphenyl group.

Polymer Science Thermal Stability Liquid Crystal Alignment

Regulatory Status in Food Preservation: Comparative Allowance vs. Alternative Preservatives

Under China GB 2760-2011 food additive standards, 4-phenylphenol was permitted as a preservative for citrus fruit preservation at a maximum usage level of 1.0 g/kg, with a residual limit not exceeding 12 mg/kg [1]. In contrast, common alternatives such as sodium benzoate and potassium sorbate are subject to different use-level restrictions and lack the specific antifungal efficacy profile of 4-phenylphenol for post-harvest citrus applications. However, 4-phenylphenol was subsequently removed from the list of approved food additives in 2012 due to a lack of demonstrated technological necessity [2]. This contrasts with 2-phenylphenol (ortho isomer), which remains in use for certain food-contact and disinfectant applications.

Food Safety Regulatory Compliance Preservative

Recommended Application Scenarios for 4-Phenylphenol Based on Quantitative Differentiation


High-Performance Liquid Crystal Alignment Layers for Display Technology

Based on the demonstrated thermal stability of 4-phenylphenol-modified polymers (Tg > 100 °C and alignment stability at 200 °C under UV irradiation) [1], researchers and manufacturers of LCD and OLED display components should procure 4-phenylphenol for synthesizing vertical alignment layer polymers. The biphenyl moiety's π-π stacking capability, absent in simpler alkylphenol alternatives like 4-tert-butylphenol, enables stable vertical LC alignment at polar surface energies below approximately 4.2 mJ/m² [1].

Antimicrobial Preservative Formulations Requiring Broad-Spectrum Gram-Positive and Gram-Negative Coverage

Given that 4-phenylphenol exhibits 3-fold higher potency against Staphylococcus aureus (MIC 0.5 µM) and 1.8-fold higher potency against Escherichia coli (MIC 2.8 µM) compared to its ortho isomer 2-phenylphenol [2], industrial formulators of disinfectants, wood preservatives, and material protectants should select the para isomer when maximum antimicrobial efficacy per unit mass is required. This differential potency justifies procurement of 4-phenylphenol over less expensive but less active ortho-phenylphenol for premium antimicrobial formulations.

Endocrine Disruption Research Requiring Dual ERα Agonist/Antagonist Tool Compounds

Unlike bisphenol A (BPA), which functions solely as an ERα agonist, 4-phenylphenol exhibits dual ERα agonist and antagonist activities in yeast two-hybrid reporter assays [3]. For toxicologists and endocrine researchers investigating mixed receptor modulation or seeking a structurally distinct control compound for BPA comparative studies, 4-phenylphenol offers a unique mechanistic profile that cannot be replicated by BPA, 2-phenylphenol, or shorter-chain 4-alkylphenols [4].

Synthesis of Crosslinked Polymers for Environmental Pollutant Capture

4-Phenylphenol serves as a precursor for acrylated monomers (e.g., 4PPMA) used in synthesizing crosslinked polymers with high affinity for persistent organic pollutants such as polychlorinated biphenyls (PCBs) via π-π stacking interactions [5]. For environmental remediation researchers and specialty polymer manufacturers, 4-phenylphenol provides a functional monomer building block that 4-tert-butylphenol and 4-cumylphenol cannot supply, as these lack the extended aromatic surface required for effective PCB binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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